REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6](I)[CH:5]=[C:4]([Cl:9])[N:3]=1.[F:10][C:11]([F:18])([F:17])[C:12](B(O)O)=[CH2:13].C(=O)([O-])[O-].[K+].[K+]>C1COCC1.O>[Cl:1][C:2]1[CH:7]=[C:6]([C:12]([C:11]([F:18])([F:17])[F:10])=[CH2:13])[CH:5]=[C:4]([Cl:9])[N:3]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
0.87 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=CC(=C1)I)Cl
|
Name
|
|
Quantity
|
0.75 g
|
Type
|
reactant
|
Smiles
|
FC(C(=C)B(O)O)(F)F
|
Name
|
|
Quantity
|
0.96 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was then degassed three times
|
Type
|
ADDITION
|
Details
|
To the solution was added dichlorobis(triphenylphosphine) palladium (II) (0.04 g)
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 3 hours under argon atmosphere
|
Duration
|
3 h
|
Type
|
ADDITION
|
Details
|
poured into water, which
|
Type
|
EXTRACTION
|
Details
|
was then extracted twice with hexane
|
Type
|
WASH
|
Details
|
which was then washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
After the drying agent was filtered off
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled away under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was then purified by silica gel chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=CC(=C1)C(=C)C(F)(F)F)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.7 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 91.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |